molecular formula C₈H₁₅NO₃ B1147839 (3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol CAS No. 592533-90-9

(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol

Cat. No.: B1147839
CAS No.: 592533-90-9
M. Wt: 173.21
InChI Key:
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Description

(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol is a useful research compound. Its molecular formula is C₈H₁₅NO₃ and its molecular weight is 173.21. The purity is usually 95%.
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Scientific Research Applications

Carbocyclic Sinefungin Synthesis

This compound provides a convenient entry point for the synthesis of carbocyclic sinefungin, a compound of interest due to its potential biological activities. The 18-step preparation process is adaptable to various carbocyclic sinefungin analogs, allowing for diversity in heterocyclic base and amino acid bearing side chains (Yin, Zhao, & Schneller, 2007).

Key Intermediate for Carbocyclic Nucleosides

The compound serves as a key single enantiomer intermediate in the synthesis of carbocyclic nucleosides, such as adenosine agonists. A notable process involving catalytic osmium tetraoxide dihydroxylation demonstrates its pivotal role in producing these pharmacologically significant nucleosides (Bannister et al., 1997).

Preparation of Carbocyclic S-Adenosylazamethionine

A practical synthesis route for carbocyclic nitrogen analogs of S-adenosylmethionine, utilizing variations of literature procedures, has been developed. This synthesis involves stereospecific production of intermediates from D-(-)-ribose, showcasing the compound's utility in creating biochemically relevant molecules (Yang, Ye, & Schneller, 2004).

C-Nucleosides Synthesis

The compound is used in the synthesis of C-5′-nor-3-deazaaristeromycin diastereomeric analogues, which involves constructing a fused imidazo unit. This synthesis contributes to the development of novel carbocyclic nucleosides, highlighting its application in nucleoside analog synthesis (Ye & Schneller, 2014).

Stereocontrolled Transformation into Peptides

The compound's derivatives have been synthesized and incorporated into peptides, showcasing its versatility in peptide synthesis. This involves a novel strategy for the transformation of nitrohexofuranoses into cyclopentylamines, highlighting its application in the synthesis of bioactive peptides (Fernandez et al., 2010).

Future Directions

The compound is currently used in the synthesis of pharmaceuticals and in Ticagrelor impurity profiling . Future research may explore other potential applications of this compound in the pharmaceutical industry.

Properties

IUPAC Name

(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPYGRDXRLICKY-WNJXEPBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(C2O1)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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